Hyaluronan-IN-1
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Overview
Description
Hyaluronan-IN-1 is a synthetic compound derived from hyaluronan, a naturally occurring glycosaminoglycan found in connective, epithelial, and neural tissues. Hyaluronan is known for its unique viscoelastic properties, biocompatibility, and non-immunogenicity, making it a valuable substance in various medical and cosmetic applications . This compound is specifically designed to enhance the stability and functionality of hyaluronan for advanced therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions: Hyaluronan-IN-1 is synthesized through a series of chemical modifications of hyaluronan. The primary method involves the use of enzymes derived from Streptococcus pyogenes and Pasteurella multocida to synthesize hyaluronan in a controlled laboratory setting . This method allows for the production of hyaluronan with precise molecular weight and purity, which is essential for pharmaceutical and biomedical applications.
Industrial Production Methods: Industrial production of this compound involves bacterial fermentation using strains such as Streptococci, Enterococcus faecalis, Escherichia coli, Bacillus subtilis, and Lactococcus lactis . The fermentation process is followed by extraction and purification to obtain high-purity hyaluronan, which is then chemically modified to produce this compound.
Chemical Reactions Analysis
Types of Reactions: Hyaluronan-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the functional groups of hyaluronan to enhance its properties.
Common Reagents and Conditions: Common reagents used in the chemical modification of hyaluronan include sodium periodate for oxidation, sodium borohydride for reduction, and various alkylating agents for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure the stability of the compound.
Major Products Formed: The major products formed from these reactions include oxidized hyaluronan, reduced hyaluronan, and alkylated hyaluronan derivatives. These modified forms of hyaluronan exhibit enhanced stability, biocompatibility, and functionality, making them suitable for various biomedical applications .
Scientific Research Applications
Hyaluronan-IN-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various derivatives with improved properties . In biology, this compound is used to study cell signaling, wound healing, and tissue regeneration . In medicine, it is applied in viscosupplementation, ophthalmology, otolaryngology, wound healing, cosmetics, and drug delivery . In industry, this compound is used in the production of biocompatible materials for advanced therapeutic uses .
Mechanism of Action
Hyaluronan-IN-1 exerts its effects through various molecular targets and pathways. It interacts with cell surface receptors such as CD44 and RHAMM, influencing cell proliferation, migration, and differentiation . The compound also modulates the activity of enzymes involved in the synthesis and degradation of hyaluronan, thereby regulating its concentration and size in tissues . Additionally, this compound has anti-inflammatory, immunosuppressive, and antiangiogenic properties, which contribute to its therapeutic effects .
Comparison with Similar Compounds
Hyaluronan-IN-1 is unique compared to other similar compounds due to its enhanced stability and functionality. Similar compounds include other glycosaminoglycans such as heparan sulfate, chondroitin sulfate, dermatan sulfate, and keratan sulfate . Unlike these compounds, this compound is non-sulfated and has a simpler structure, which allows for easier chemical modifications and a broader range of applications .
Properties
Molecular Formula |
C64H94N20O16 |
---|---|
Molecular Weight |
1399.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C64H94N20O16/c1-31(2)22-43(60(96)84-52(35(7)85)62(98)83-51(32(3)4)61(97)77-42(63(99)100)18-13-21-71-64(68)69)78-54(90)34(6)75-56(92)47(26-49(67)87)82-57(93)44(23-36-14-9-8-10-15-36)80-55(91)41(19-20-48(66)86)76-58(94)45(24-37-28-72-40-17-12-11-16-39(37)40)81-59(95)46(25-38-29-70-30-73-38)79-53(89)33(5)74-50(88)27-65/h8-12,14-17,28-35,41-47,51-52,72,85H,13,18-27,65H2,1-7H3,(H2,66,86)(H2,67,87)(H,70,73)(H,74,88)(H,75,92)(H,76,94)(H,77,97)(H,78,90)(H,79,89)(H,80,91)(H,81,95)(H,82,93)(H,83,98)(H,84,96)(H,99,100)(H4,68,69,71)/t33-,34-,35+,41-,42-,43-,44-,45-,46-,47-,51-,52-/m0/s1 |
InChI Key |
TURYTXNXABCGDB-ATEWBZBYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](C)NC(=O)CN)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(C)NC(=O)CN |
Origin of Product |
United States |
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